1-(4-Bromophenyl)-7-chloro-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-bromophenyl)-7-chloro-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
The synthesis of 1-(4-bromophenyl)-7-chloro-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:
Formation of the chromeno[2,3-c]pyrrole core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-bromophenyl group: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent.
Addition of the 7-chloro group: This step typically involves a halogenation reaction using chlorine or a chlorine-containing reagent.
Attachment of the tetrahydro-2-furanylmethyl group: This can be done through a nucleophilic substitution reaction, where the tetrahydro-2-furanylmethyl group is introduced to the core structure.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
1-(4-bromophenyl)-7-chloro-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-bromophenyl)-7-chloro-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-7-chloro-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
1-(4-bromophenyl)-7-chloro-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be compared with similar compounds such as:
- 5-(3-bromophenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(tetrahydro-2-furanylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- 3,4-dihydro-2(1H)-quinazolinethione
These compounds share structural similarities but differ in their functional groups and overall structure, which can lead to differences in their chemical reactivity and biological activity.
This detailed article provides a comprehensive overview of 1-(4-bromophenyl)-7-chloro-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H17BrClNO4 |
---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
1-(4-bromophenyl)-7-chloro-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H17BrClNO4/c23-13-5-3-12(4-6-13)19-18-20(26)16-10-14(24)7-8-17(16)29-21(18)22(27)25(19)11-15-2-1-9-28-15/h3-8,10,15,19H,1-2,9,11H2 |
InChI Key |
YQHYLROUTPUFRS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)Cl)C5=CC=C(C=C5)Br |
Origin of Product |
United States |
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